molecular formula C11H17N B1378109 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1394041-30-5

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B1378109
CAS No.: 1394041-30-5
M. Wt: 163.26 g/mol
InChI Key: OHWRGMHXQWAJAZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptane with a suitable nitrile source under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a reactive nitrile group, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWRGMHXQWAJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 2
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 3
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 4
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 5
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 6
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile

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